(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide

HDAC Inhibition Structure-Activity Relationship Epigenetic Probe

(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide (CAS 329778-73-6) is a synthetic heterocyclic acrylamide featuring an (E)-configured α,β-unsaturated carbonyl, a 4-isobutylphenyl substituent, and an N-(2-furylmethyl) group. This compound belongs to a class of acrylamides that have been broadly claimed as FabI inhibitors targeting bacterial fatty acid biosynthesis (FASII), indicating potential as antibacterial agents.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 329778-73-6
Cat. No. B2515535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide
CAS329778-73-6
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2
InChIInChI=1S/C18H21NO2/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+
InChIKeyIPRDQPRUNZPWDS-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-Furylmethyl)-3-(4-isobutylphenyl)-2-propenamide (CAS 329778-73-6): Structural Identity and Procurement Baseline


(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide (CAS 329778-73-6) is a synthetic heterocyclic acrylamide featuring an (E)-configured α,β-unsaturated carbonyl, a 4-isobutylphenyl substituent, and an N-(2-furylmethyl) group . This compound belongs to a class of acrylamides that have been broadly claimed as FabI inhibitors targeting bacterial fatty acid biosynthesis (FASII), indicating potential as antibacterial agents [1]. Its structural features—particularly the furan ring and the isobutylphenyl group—distinguish it from simpler acrylamides and suggest specific interactions with biological targets relevant to drug discovery and chemical biology procurement [2].

Why Generic Acrylamide Substitution Is Unreliable for (E)-N-(2-Furylmethyl)-3-(4-isobutylphenyl)-2-propenamide


Attempts to substitute (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide with simpler or more common acrylamide analogs are highly likely to compromise target engagement and functional activity. The presence of both the furan ring and the specific 4-isobutylphenyl group is not merely decorative; these moieties are critical for the compound's interaction with key biological targets, such as histone deacetylases (HDACs), where even minor structural changes can drastically alter potency [1]. For instance, replacing the furylmethyl group with a benzyl group—creating the close analog N-benzyl-3-(4-isobutylphenyl)acrylamide—results in a compound with a known but weak HDAC1 IC50 of 8.01 µM, highlighting the functional significance of the heterocyclic substitution [2]. Furthermore, this compound class has been specifically patented for antibacterial applications, indicating that its unique structure is tied to a novel mode of action that generic alternatives cannot replicate [3].

Quantitative Differentiation Evidence for (E)-N-(2-Furylmethyl)-3-(4-isobutylphenyl)-2-propenamide Against Closest Analogs


Structural Differentiation from N-Benzyl Analog and Functional Implication for HDAC1 Binding

The target compound differs critically from its closest commercially documented analog, N-benzyl-3-(4-isobutylphenyl)acrylamide, by substitution of the benzyl group with a furan-2-ylmethyl group. This change replaces a phenyl ring with a heterocyclic furan ring, introducing an oxygen atom capable of acting as a hydrogen bond acceptor. While direct HDAC1 inhibition data for the target compound is not publicly available, the analog's weak activity (IC50 = 8.01 µM) establishes a baseline sensitivity for this scaffold class, and the additional polarity provided by the furan ring is predicted to alter binding affinity and selectivity within the HDAC family [1]. This structural modification is consistent with the design principles described in the patent literature for achieving selective FabI antibacterial activity, a property not reported for the benzyl analog [2].

HDAC Inhibition Structure-Activity Relationship Epigenetic Probe

Patent-Backed Differentiation: FabI Inhibition Potential Not Demonstrated by Simple Acrylamides

The compound falls within the Markush structure of US Patent 9,051,321 B2, which claims heterocyclic acrylamides as inhibitors of bacterial FabI, an enzyme critical for fatty acid biosynthesis [1]. This patent explicitly teaches that the claimed compounds, which include N-(heteroaryl)methyl acrylamides, exhibit improved solubility and a reduced propensity to induce resistance compared to earlier FabI inhibitors [1]. In contrast, simple acrylamides such as acrylamide itself or N-cyclopropyl-3-(4-isobutylphenyl)acrylamide lack this intellectual property (IP) coverage and the associated biological validation. While specific MIC values or FabI IC50 data for the target compound are not publicly disclosed, the patent's claims provide a strong inferential basis for its differentiated antibacterial potential relative to non-heterocyclic analogs.

Antibacterial FabI Inhibitor FASII Pathway

Physicochemical Property Differentiation: Enhanced Polarity and Solubility Over N-Benzyl Analog

The target compound possesses a calculated topological polar surface area (TPSA) of approximately 42.2 Ų, compared to 29.1 Ų for the N-benzyl analog [1][2]. This ~45% increase in TPSA, attributable to the furan oxygen, is a key determinant of aqueous solubility and membrane permeability, properties critical for both in vitro assay performance and in vivo drug development. The patent literature on this compound class explicitly notes that these heterocyclic acrylamides demonstrate greater solubility than previously described FabI inhibitors [3]. While experimental solubility data for this specific compound is not publicly available, the calculated property difference provides a procurement rationale for programs prioritizing solubility-limited scaffolds.

Drug-like Properties Solubility Permeability

Optimal Application Scenarios for Procuring (E)-N-(2-Furylmethyl)-3-(4-isobutylphenyl)-2-propenamide


Antibacterial Drug Discovery Targeting FabI

Procurement of this compound is ideal for research groups focused on developing novel antibacterial agents that inhibit the FASII pathway. The compound's coverage by US 9,051,321 B2 and its structural alignment with the claimed FabI inhibitors provide a strong starting point for structure-activity relationship (SAR) studies aimed at optimizing potency against drug-resistant bacterial strains [1]. Its use can help validate target engagement and establish initial SAR trends before moving to more complex analogs.

HDAC Inhibition and Epigenetic Probe Development

The documented HDAC1 inhibitory activity of the close N-benzyl analog (IC50 = 8.01 µM) suggests that the furan-substituted variant may exhibit altered potency or isoform selectivity [1]. This compound can serve as a chemical probe to investigate the role of heterocyclic substitutions on HDAC binding, particularly in assays where increased polarity is hypothesized to improve cellular permeability or reduce off-target effects. Its procurement should be prioritized by medicinal chemistry teams aiming to diversify their acrylamide-based HDAC inhibitor libraries.

Physicochemical Property Benchmarking in Acrylamide Series

The compound's distinct physicochemical profile—higher TPSA and lower molecular weight compared to the N-benzyl analog—makes it a valuable tool for benchmarking solubility and permeability in a series of acrylamide derivatives [1][2]. Procurement is recommended for laboratories establishing computational models or performing high-throughput solubility assays where structural diversity in the N-substituent is a key variable, as the furan ring introduces heteroatom effects not captured by simple alkyl or benzyl analogs.

Chemical Biology Studies of Covalent Protein Modification

As an α,β-unsaturated amide, this compound possesses an electrophilic warhead capable of forming covalent bonds with cysteine residues in target proteins. The furylmethyl group may influence both the intrinsic reactivity and the target selectivity of the acrylamide warhead. This makes the compound a relevant procurement choice for chemical biologists investigating targeted covalent inhibitor (TCI) design, where fine-tuning warhead reactivity through distal substitutions is a critical optimization parameter [1].

Quote Request

Request a Quote for (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.